molecular formula C9H12O2S B8374756 2-[4-(Methylthio)phenoxy]ethanol

2-[4-(Methylthio)phenoxy]ethanol

Cat. No. B8374756
M. Wt: 184.26 g/mol
InChI Key: CIGKXQGMJPHOIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Methylthio)phenoxy]ethanol is a useful research compound. Its molecular formula is C9H12O2S and its molecular weight is 184.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(Methylthio)phenoxy]ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(Methylthio)phenoxy]ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-[4-(Methylthio)phenoxy]ethanol

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

2-(4-methylsulfanylphenoxy)ethanol

InChI

InChI=1S/C9H12O2S/c1-12-9-4-2-8(3-5-9)11-7-6-10/h2-5,10H,6-7H2,1H3

InChI Key

CIGKXQGMJPHOIE-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)OCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 105.46 g (0.753 mole) of 4-(methylthio)phenol, 62.0 g (0.772 mole) of 2-chloroethanol and 105 g (0.761 mole) of potassium carbonate in approximately one liter of acetonitrite was refluxed overnight. The cooled mixture was filtered, and the solvent was removed in vacuo to give a solid. This was recrystallized from diethyl ether-hexane to give 39.59 g (28.6%) of the product as a white, crystalline solid, mp 55°-56° C.
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105.46 g
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62 g
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105 g
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Yield
28.6%

Synthesis routes and methods II

Procedure details

To a solution of 20.5 g (0.095 mole) of 2-[4-(methylsulfonyl)phenoxy]ethanol (m.p. 96°-98° C.) [prepared by reacting 2-chloroethanol with 4-(methylthio)phenol and potassium carbonate, isolating the 2-[4-(methylthio)phenoxy]ethanol, m.p. 55°-56.5° C. and oxidizing with metachloroperoxybenzoic acid] and 12.25 g (0.12 mole) of triethylamine in a mixture of 200 ml of benzene and 500 ml of methylene chloride was slowly added a solution of 14.31 g (0.125 mole) of mesyl chloride in methylene chloride and the solution was stirred at room temperature for about 2 hr. The solvent was removed in vacuo, and the residue was partitioned between methylene chloride and dilute sodium hydroxide. The methylene chloride layer was dried over magnesium sulfate and the solvent was removed in vacuo to give a residue. The residue was dissolved in a mixture of 100 ml of acetonitrile and 300 ml of isopropylamine and the solution stirred at room temperature for about 60 hr. The solvent was removed in vacuo and the residue was partitioned between methylene chloride and dilute sodium hydroxide. The methylene chloride phase was extracted with dilute sulfuric acid. The acidic extract was made basic with 50% sodium hydroxide and the resulting solution was extracted with methylene chloride. The methylene chloride solution was dried over magnesium sulfate and the solvent removed in vacuo to give 17.45 g (62.7%) of the free base of the title compound as a solid. Part of the free base was converted to the hydrochloride salt and the salt was recrystallized from methanol-diethyl ether to give white crystals, m.p. 182°-184° C.
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20.5 g
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